1-Benzyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine is a compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a benzyl group and a 1,3,4-oxadiazole moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The primary target of 1-Benzyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine is Decaprenylphosphoryl-β-D-ribose 2’-oxidase (DprE1) . DprE1 is an enzyme involved in the biogenesis of the mycobacterial cell wall, which is an essential protective barrier against various cellular stresses and is important for virulence in the host .
Mode of Action
The compound interacts with DprE1, leading to mutations in the enzyme . This interaction disrupts the normal function of DprE1, affecting the biogenesis of the mycobacterial cell wall .
Biochemical Pathways
The disruption of DprE1 affects the mycolyl-arabinogalactan-peptidoglycan (mAGP) biogenesis pathway . mAGP is a key component of the mycobacterial cell wall, and its disruption can lead to the death of the mycobacteria .
Pharmacokinetics
The compound has shown promising potency against many drug-resistant strains, as well as drug-susceptible clinical isolates .
Result of Action
The compound’s action results in the death of mycobacteria, including drug-resistant strains . It has also shown cidality against Mycobacterium tuberculosis (Mtb) growing in host macrophages .
Action Environment
The compound’s potency against various strains of mycobacteria suggests that it may be effective in a variety of environments .
Preparation Methods
The synthesis of 1-Benzyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the oxidative cyclization of N-acyl hydrazones or by the reaction of aromatic hydrazides with aromatic aldehydes.
Attachment of the piperazine ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the oxadiazole intermediate reacts with a benzyl halide in the presence of a base such as sodium hydride or potassium carbonate.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
1-Benzyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine has a wide range of applications in scientific research:
Medicinal Chemistry: This compound has been studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials, including catalysts and sensors.
Biological Research: It is used as a probe to study the mechanisms of various biological processes, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
1-Benzyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine can be compared with other similar compounds, such as:
1-Benzyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazine: This compound has a methyl group instead of a phenyl group on the oxadiazole ring, which may affect its biological activity and chemical reactivity.
1-Benzyl-4-[(5-chloro-1,3,4-oxadiazol-2-yl)methyl]piperazine: The presence of a chloro substituent can enhance the compound’s electrophilicity, making it more reactive in substitution reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-3-7-17(8-4-1)15-23-11-13-24(14-12-23)16-19-21-22-20(25-19)18-9-5-2-6-10-18/h1-10H,11-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAOSMFYTVFYMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=NN=C(O3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501320525 |
Source
|
Record name | 2-[(4-benzylpiperazin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501320525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
45.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24815875 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
849055-36-3 |
Source
|
Record name | 2-[(4-benzylpiperazin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501320525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.